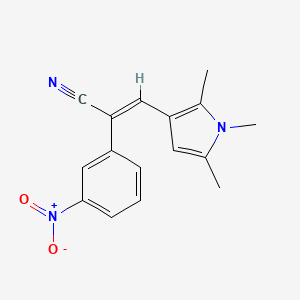
1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as CTDP, is a chemical compound that has been of interest to researchers due to its potential use in medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is not fully understood, but it is thought to work by inhibiting certain enzymes and receptors in the body. This may explain why it has been found to have anti-cancer properties, as well as its effects on the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and receptors, as well as the ability to cross the blood-brain barrier. It has also been found to have a low toxicity profile, making it a potentially useful tool for further research.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is its stability and ease of purification, making it a useful tool for research. However, its exact mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for 1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine research, including further investigation into its anti-cancer properties and its effects on the nervous system. Additionally, this compound may be useful in the development of new drugs and treatments for a variety of diseases. Further research is needed to fully understand the potential of this compound.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has shown promise in various scientific research studies. Its stability and low toxicity profile make it a useful tool for research, and its potential use in the development of new drugs and treatments warrants further investigation.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves the reaction of 4-chlorobenzylamine with tetrahydro-2-furancarboxylic acid, followed by the addition of piperazine and coupling with a carbonyl group. The resulting compound has been shown to be stable and easily purified, making it a useful tool for research.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been used in various scientific research studies, including as a potential treatment for cancer and as a tool for studying the nervous system. In one study, this compound was found to inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation as an anti-cancer agent. Additionally, this compound has been shown to have an impact on the central nervous system, making it useful for studying the effects of drugs on the brain.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h3-6,15H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRODXQELGWWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-6-methoxy-1H-indazole](/img/structure/B5463188.png)
![4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5463191.png)
![methyl 2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrobromide](/img/structure/B5463209.png)
![3-[(isopropylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5463216.png)

![N-{2-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B5463246.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5463256.png)

![4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5463268.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5463271.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5463276.png)
![(3S)-1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5463277.png)
![(3aR*,7aS*)-5-methyl-2-[3-(methylsulfonyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5463279.png)
